molecular formula C17H27NO2 B2946965 2-[2-Ethyl-4-(2-methoxy-phenyl)-2-methyl-tetrahydro-pyran-4-yl]-ethylamine CAS No. 332392-22-0

2-[2-Ethyl-4-(2-methoxy-phenyl)-2-methyl-tetrahydro-pyran-4-yl]-ethylamine

Cat. No. B2946965
CAS RN: 332392-22-0
M. Wt: 277.408
InChI Key: PIZPJDAJWPLXFJ-UHFFFAOYSA-N
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Description

4-Methoxyphenethylamine is a compound that has some structural similarity to the one you’re asking about . It’s used as a precursor for the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of 4-Ethyl-2-methoxyphenol, a related compound, is available in the NIST Chemistry WebBook .


Chemical Reactions Analysis

4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . It’s also used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

4-Methoxyphenethylamine is a liquid at room temperature, with a refractive index of 1.538 and a density of 1.031 g/mL at 20 °C . Its boiling point is between 138-140 °C/20 mmHg .

Mechanism of Action

properties

IUPAC Name

2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-16(2)13-17(9-11-18,10-12-20-16)14-7-5-6-8-15(14)19-3/h5-8H,4,9-13,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZPJDAJWPLXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)(CCN)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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